![molecular formula C21H16F3N5O4 B2768443 9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 903282-10-0](/img/structure/B2768443.png)
9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine core, followed by the attachment of the phenyl groups and the carboxamide group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, which is a type of nitrogen-containing heterocycle. Attached to this core are two phenyl groups (one of which is trifluoromethylated and the other dimethoxylated), and a carboxamide group. These groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The phenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could affect its solubility, while the presence of the nitrogen atoms in the purine core could influence its basicity .Scientific Research Applications
- Application : Research has shown that this compound, specifically 3,4-dimethoxy phenyl thiosemicarbazone (DMPTS) , acts as an excellent corrosion inhibitor for copper in acidic environments . It forms a protective layer on the copper surface, significantly enhancing corrosion resistance. The mechanism involves chemical adsorption, where DMPTS molecules interact with the copper surface, forming a robust protective layer.
Corrosion Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O4/c1-32-13-8-7-12(9-14(13)33-2)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)10-3-5-11(6-4-10)21(22,23)24/h3-9H,1-2H3,(H2,25,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKGQMOOMKLDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide |
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